molecular formula C25H29N5O2 B2936635 N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049509-37-6

N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2936635
CAS No.: 1049509-37-6
M. Wt: 431.54
InChI Key: CZNIWHRDAJJGRG-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and an ethanediamide (oxamide) linker. The ethanediamide connects the quinoline moiety to a propyl chain terminating in a 4-phenylpiperazine group. Quinoline derivatives are historically significant in medicinal chemistry, particularly as antimalarial agents (e.g., chloroquine). The ethanediamide linker provides conformational rigidity, while the 4-phenylpiperazine moiety may enhance solubility and receptor binding via its nitrogen-rich aromatic system .

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-19-18-23(21-10-5-6-11-22(21)27-19)28-25(32)24(31)26-12-7-13-29-14-16-30(17-15-29)20-8-3-2-4-9-20/h2-6,8-11,18H,7,12-17H2,1H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNIWHRDAJJGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Piperazine Derivative: The piperazine ring can be synthesized separately and then coupled with the quinoline core through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the quinoline and piperazine derivatives with ethanediamide using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted quinoline and piperazine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis for the development of more complex molecules.

Biology

In biological research, it may serve as a probe to study the interactions of quinoline derivatives with biological targets.

Medicine

Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, antimalarial, and anticancer activities. This compound may be investigated for similar medicinal properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The piperazine ring may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

  • Core Structure: Benzodioxole and tetrahydroquinoline linked via ethanediamide.
  • Key Differences: The QOD replaces the 2-methylquinoline with a benzodioxole and a saturated tetrahydroquinoline, reducing aromaticity.
  • Functional Insight: QOD is reported as a falcipain inhibitor, suggesting the ethanediamide linker and quinoline-related structures are critical for targeting cysteine proteases in Plasmodium species .

Indole Carboxamide Derivative (ICD)

Compound: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide

  • Core Structure : Indole carboxamide with a biphenyl carbonyl group.
  • Key Differences: Replaces quinoline with indole, a pharmacophore common in kinase inhibitors and serotonin analogs.
  • Functional Insight: ICD also inhibits falcipain, highlighting the versatility of heterocyclic cores in antimalarial design but suggesting divergent binding modes compared to quinoline-based analogs .

Piperazine-Containing Acetamide (499208-92-3)

Compound: 2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

  • Core Structure : Piperazine-linked acetamide with a thiophene substituent.
  • Key Differences :
    • The acetamide linker is shorter and less rigid than ethanediamide.
    • The 4-chlorophenyl group on piperazine may enhance lipophilicity compared to the phenyl group in the target compound.
  • Functional Insight: Piperazine derivatives often improve pharmacokinetic properties (e.g., solubility, bioavailability), but the absence of a quinoline core may limit antimalarial activity .

Comparative Analysis Table

Compound Name Core Structure Substituents/Linkers Biological Target Structural Advantages Reference
Target Compound Quinoline + ethanediamide 2-methylquinolin-4-yl, 3-(4-phenylpiperazinyl)propyl Falcipain (hypothesized) Rigid linker; piperazine enhances solubility
QOD Benzodioxole + ethanediamide Tetrahydroquinoline, ethyl spacer Falcipain Benzodioxole may improve metabolic stability
ICD Indole carboxamide Biphenyl carbonyl, propyl spacer Falcipain Indole offers diverse binding interactions
499208-92-3 Piperazine + acetamide 4-chlorophenyl, thiophen-2-ylmethylideneamino Unknown Chlorophenyl enhances lipophilicity

Research Implications and Limitations

  • Pharmacological Data Gap : While structural analogs like QOD and ICD are confirmed falcipain inhibitors, specific efficacy data (e.g., IC50 values) for the target compound are unavailable in the provided evidence.

Biological Activity

N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H30N4O\text{C}_{23}\text{H}_{30}\text{N}_{4}\text{O}

This structure includes a quinoline moiety, which is known for its diverse biological activities, and a piperazine ring that is commonly found in various pharmacologically active compounds.

1. Receptor Binding Affinity

Research indicates that compounds containing quinoline and piperazine structures often exhibit affinity for various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). These interactions can influence neurotransmitter systems, potentially leading to anxiolytic or antipsychotic effects.

2. Antioxidant Activity

Quinoline derivatives have been reported to possess antioxidant properties. The ability to scavenge free radicals can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits significant radical scavenging ability
Antidepressant-likeModulates serotonin and dopamine receptors
Anti-inflammatoryReduces markers of inflammation in vitro

Case Study 1: Antidepressant Potential

A study investigated the antidepressant-like effects of related compounds in animal models. The findings suggested that these compounds could enhance serotonin levels in the brain, thereby alleviating depressive symptoms. The study emphasized the structural importance of the piperazine moiety for receptor binding affinity.

Case Study 2: Anti-inflammatory Effects

In another study, derivatives similar to this compound were tested for their anti-inflammatory properties using RAW 264.7 macrophages. Results indicated a significant reduction in nitric oxide production and inflammatory cytokines upon treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

Recent research has highlighted the following key findings regarding this compound:

  • Cell Viability : The compound did not exhibit cytotoxic effects on various cell lines at therapeutic concentrations, indicating a favorable safety profile.
  • In Vivo Efficacy : Preliminary studies in animal models demonstrated promising results for mood enhancement and reduced anxiety-like behaviors.
  • Synergistic Effects : When combined with other known anti-inflammatory agents, enhanced efficacy was observed, suggesting potential for combination therapies.

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